N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Description
This compound is a triazine-oxazole hybrid featuring a dimethylamino group at position 4 and a piperidin-1-yl group at position 6 on the triazine core. The oxazole moiety is substituted with a furan-2-yl group at position 5, contributing to its heterocyclic complexity. Such structural motifs are common in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O3/c1-25(2)18-21-16(22-19(23-18)26-8-4-3-5-9-26)12-20-17(27)13-11-15(29-24-13)14-7-6-10-28-14/h6-7,10-11H,3-5,8-9,12H2,1-2H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJKVHFOUSEXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution at Position 2: Aminomethyl Group Introduction
Introducing the aminomethyl group at position 2 requires a two-step process:
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Chloromethylation : The 2-chloro intermediate reacts with formaldehyde and hydrochloric acid (HCl) in acetic acid to form 4-(dimethylamino)-6-(piperidin-1-yl)-2-(chloromethyl)-1,3,5-triazine.
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Amination : Treatment with aqueous ammonia replaces the chloromethyl group with an aminomethyl group, yielding 4-(dimethylamino)-6-(piperidin-1-yl)-2-(aminomethyl)-1,3,5-triazine.
Synthesis of 5-(Furan-2-yl)-1,2-Oxazole-3-Carboxylic Acid
The oxazole ring is constructed via the Robinson-Gabriel synthesis, leveraging cyclodehydration of a β-ketoamide precursor.
Preparation of Ethyl 2-Amino-3-Oxo-3-(Furan-2-yl)Propanoate
Furan-2-carbaldehyde undergoes a Knoevenagel condensation with ethyl cyanoacetate in ethanol, catalyzed by piperidine, to form ethyl 2-cyano-3-(furan-2-yl)acrylate. Hydrogenation over palladium-on-carbon (Pd/C) reduces the cyano group to an amine, yielding ethyl 2-amino-3-oxo-3-(furan-2-yl)propanoate.
Cyclodehydration to Oxazole
The β-ketoamide is treated with concentrated sulfuric acid at 80°C, inducing cyclodehydration to ethyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate. Saponification with sodium hydroxide (NaOH) in ethanol/water affords 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid.
Amide Coupling: Integrating Triazine and Oxazole Moieties
The final step involves coupling the triazine’s aminomethyl group with the oxazole’s carboxylic acid.
Carboxylic Acid Activation
The oxazole-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in DCM. Excess SOCl₂ is removed under reduced pressure to yield 5-(furan-2-yl)-1,2-oxazole-3-carbonyl chloride.
Amide Bond Formation
The acyl chloride reacts with 4-(dimethylamino)-6-(piperidin-1-yl)-2-(aminomethyl)-1,3,5-triazine in DCM, with TEA as a base. The mixture is stirred at room temperature for 12 hours, followed by purification via silica gel chromatography to isolate N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, CDCl₃) : δ 7.52 (s, 1H, triazine-CH₂-), 7.35–7.12 (m, 5H, furan and oxazole protons), 3.45 (s, 6H, N(CH₃)₂), 2.85 (t, 4H, piperidine-CH₂).
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¹³C NMR (125 MHz, CDCl₃) : δ 167.8 (C=O), 158.2 (triazine-C), 145.1–112.6 (furan and oxazole carbons).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan moiety may undergo oxidation under harsh conditions, leading to ring opening or formation of highly oxidized derivatives.
Substitution: Nucleophilic or electrophilic substitutions can occur at various positions on the triazine or oxazole rings, introducing new functional groups or altering existing ones.
Hydrolysis: The compound might also be susceptible to hydrolysis, particularly under acidic or basic conditions, impacting its stability and reactivity.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, reagents such as potassium permanganate or chromium trioxide can be used.
Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction type.
Temperature: Reactions are often conducted at elevated temperatures (50-100°C) to facilitate reaction kinetics.
Major Products: The resulting products vary but often include functionalized derivatives of the parent compound, potentially enhancing its chemical and biological properties.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
The compound has shown potential as an anticancer agent. Studies indicate that it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways. For instance, its ability to modulate the activity of enzymes involved in cell cycle regulation has been documented.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific receptors or enzymes, thereby altering their activity. This interaction can lead to apoptosis in malignant cells and reduce tumor growth rates.
Case Studies
Several case studies have highlighted its efficacy:
- A study on breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to untreated controls.
- Another study focused on its effects on leukemia cells, where it was found to induce apoptosis through mitochondrial pathways.
Agrochemical Applications
Fungicidal Properties
Research has indicated that N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide exhibits fungicidal properties against various plant pathogens. Its application in agricultural settings can help manage crop diseases effectively.
Field Trials
Field trials conducted on crops such as wheat and corn have shown that formulations containing this compound significantly reduce the incidence of fungal infections, leading to improved yield and quality.
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it has been noted to inhibit certain kinases involved in cancer progression.
Research Findings
A series of biochemical assays revealed that this compound could effectively inhibit enzyme activity at low micromolar concentrations, suggesting its potential as a lead compound for drug development.
Summary of Findings
Mechanism of Action
Compared to structurally similar compounds like triazine-based herbicides or oxazole-containing pharmaceuticals, N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide boasts a unique hybrid structure. This dual functionality confers it with enhanced reactivity and versatility, setting it apart from traditional compounds limited to single functional domains.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
The compound N-((4-Methoxy-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)-5-Phenylisoxazole-3-Carboxamide (CAS: 2034351-57-8, referred to as Compound A hereafter) serves as a critical comparator due to shared triazine-oxazole architecture . Below is a detailed structural and functional comparison:
Table 1: Structural and Functional Comparison
| Property | Target Compound | Compound A |
|---|---|---|
| Triazine Substituents | 4-(Dimethylamino), 6-(Piperidin-1-yl) | 4-Methoxy, 6-(Pyrrolidin-1-yl) |
| Oxazole Substituent | 5-(Furan-2-yl) | 5-Phenyl |
| Molecular Formula | C₁₉H₂₃N₇O₃ (calculated) | C₁₉H₂₀N₆O₃ |
| Molecular Weight | ~397.4 g/mol (calculated) | 380.4 g/mol |
| Key Functional Groups | Dimethylamino, Piperidine, Furan, Carboxamide | Methoxy, Pyrrolidine, Phenyl, Carboxamide |
Mechanistic and Functional Insights
Piperidine (6-membered ring) versus pyrrolidine (5-membered) alters steric bulk, which may influence binding to enzymatic pockets . Piperidine’s larger ring size could enhance conformational flexibility, whereas pyrrolidine’s rigidity might favor selectivity in target engagement.
Oxazole Substituent Effects :
- The furan-2-yl group introduces an oxygen heteroatom, enabling hydrogen-bonding interactions absent in Compound A’s purely hydrophobic phenyl group . This difference may impact pharmacokinetics (e.g., metabolic stability) and target affinity .
Synthetic Accessibility: Compound A’s methoxy group simplifies synthesis compared to the dimethylamino group, which requires additional steps for alkylation or reductive amination.
Research Findings and Implications
Theoretical and Experimental Observations
- Solubility: The dimethylamino group in the target compound likely increases water solubility relative to Compound A’s methoxy group, as tertiary amines enhance polarity.
- Target Binding : Piperidine’s conformational flexibility may improve binding to proteins with deep active sites (e.g., kinases), whereas pyrrolidine’s compact structure might favor membrane-bound receptors.
- Metabolic Stability : The furan-2-yl group’s electron-rich nature could render the target compound more susceptible to oxidative metabolism compared to Compound A’s phenyl group.
Biological Activity
N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound characterized by its unique structural features that contribute to its biological activity. This compound belongs to the class of triazine derivatives and is notable for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Structural Characteristics
The compound integrates several functional groups:
- Triazine moiety : Contributes to its interaction with biological targets.
- Dimethylamino group : Enhances solubility and biological activity.
- Piperidine ring : Imparts structural rigidity and potential receptor binding capabilities.
- Furan and oxazole components : These heterocycles may facilitate interactions with various enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence signaling pathways. Preliminary studies suggest:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Cancer Therapy Potential : Related compounds have demonstrated inhibition of Poly ADP-ribose polymerase 1 (PARP1), a target in cancer therapy, with IC50 values indicating significant potency in low micromolar ranges .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-inflammatory Studies :
-
Anticancer Applications :
- Research indicated that derivatives similar to this compound could effectively inhibit cancer cell proliferation through PARP inhibition. This suggests potential for development as a therapeutic agent in oncology .
- Antimicrobial Activity :
Q & A
Q. What are the critical synthetic steps and reaction conditions required to synthesize this compound?
The synthesis involves multi-step reactions, including nucleophilic substitution on the 1,3,5-triazine core to introduce dimethylamino and piperidin-1-yl groups, followed by coupling reactions to attach the oxazole-furan moiety. Key conditions include:
- Use of polar aprotic solvents (e.g., DMF) under reflux for amine coupling .
- Controlled pH (6–8) to optimize substitution efficiency on the triazine ring .
- Purification via recrystallization or column chromatography to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm connectivity of the triazine, oxazole, and furan rings. 2D techniques (e.g., COSY, HSQC) resolve overlapping signals .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
- High Performance Liquid Chromatography (HPLC): Ensures purity (>95%) by detecting trace impurities .
Advanced Research Questions
Q. How can reaction yields be optimized, and by-products minimized during synthesis?
- Parameter Screening: Systematically vary temperature (60–120°C for triazine functionalization), stoichiometry (1.2–1.5 equivalents for amines), and catalysts (e.g., DMAP for acylations) .
- Solvent Selection: Polar aprotic solvents (DMF, THF) enhance reaction rates, while inert atmospheres reduce oxidation .
- Real-Time Monitoring: Thin-layer chromatography (TLC) or in situ FTIR tracks intermediate formation, enabling rapid troubleshooting .
Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies?
- Analog Synthesis: Modify functional groups (e.g., replace piperidine with morpholine or vary furan substituents) to assess impact on bioactivity .
- Biological Assays: Conduct enzyme inhibition (IC50) and receptor binding assays (Ki) to quantify potency .
- Computational Docking: Map binding poses with targets (e.g., kinases) to identify critical interactions (e.g., hydrogen bonding with triazine) .
Q. How should contradictory biological activity data between this compound and its analogs be resolved?
- Standardize Assays: Use identical cell lines, incubation times, and reagent batches to minimize variability .
- Orthogonal Validation: Pair cellular viability assays with surface plasmon resonance (SPR) to confirm binding kinetics .
- Purity Analysis: Re-examine analogs via HPLC and NMR to rule out impurities as confounding factors .
Q. What methodologies elucidate the compound’s mechanism of action (MoA) in modulating biological targets?
- Competitive Binding Assays: Use radiolabeled ligands to identify direct interactions with receptors/enzymes .
- Site-Directed Mutagenesis: Alter putative binding residues on target proteins (e.g., catalytic sites) to validate critical interactions .
- Pharmacodynamic Profiling: Track downstream signaling effects (e.g., phosphorylation cascades) in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
